molecular formula C18H21NO7S B15108779 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid

Cat. No.: B15108779
M. Wt: 395.4 g/mol
InChI Key: QSORVBILRMTYCF-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. The sulfamoyl moiety is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain, which introduces significant steric bulk and lipophilicity. This compound is structurally related to sulfonamide-based pharmaceuticals and agrochemicals, where the sulfamoyl group often plays a critical role in biological activity .

Properties

Molecular Formula

C18H21NO7S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxybenzoic acid

InChI

InChI=1S/C18H21NO7S/c1-24-15-7-5-13(11-14(15)18(20)21)27(22,23)19-9-8-12-4-6-16(25-2)17(10-12)26-3/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,21)

InChI Key

QSORVBILRMTYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction between 3,4-dimethoxyphenethylamine and sulfamoyl chloride under basic conditions to form the sulfamoyl intermediate.

    Coupling with Methoxybenzoic Acid: The sulfamoyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl-Benzoic Acid Derivatives

The target compound differs from analogs primarily in the substituents on the sulfamoyl group and the benzoic acid core. Key comparisons include:

Compound Name Substituents on Sulfamoyl Group Benzoic Acid Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Applications
Target Compound 2-(3,4-Dimethoxyphenyl)ethyl 2-Methoxy C₁₈H₂₁NO₆S ~395.4 ~3.6* High lipophilicity; potential CNS activity†
5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid 2-Hydroxyethyl(methyl) 2-Methoxy C₁₁H₁₅NO₆S 289.3 3.65 Moderate solubility; ester prodrug potential
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid 2-Methoxyethyl 2-Methyl C₁₁H₁₅NO₅S 273.3 N/A Herbicide intermediate; lower steric hindrance

*Predicted based on structural analogs.
†Hypothesized due to dimethoxyphenyl group’s resemblance to neuroactive compounds.

  • Acidity : The benzoic acid pKa (~3.6) is consistent across analogs, but electron-donating methoxy groups may slightly reduce acidity compared to methyl-substituted derivatives .

Functional Group Comparison with Triazole and Sulfonylurea Compounds

  • Triazole Derivatives () : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids share the dimethoxyphenyl group but lack the sulfamoyl-benzoic acid core. These compounds exhibit lower molecular weights (e.g., ~280–320 g/mol) and higher predicted acute toxicity (via GUSAR modeling) compared to the target compound, likely due to triazole reactivity .
  • Sulfonylurea Herbicides () : Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) contains a sulfonylurea bridge instead of a sulfamoyl group. The urea moiety enhances hydrogen-bonding capacity, critical for herbicidal activity, whereas the target compound’s sulfamoyl group may favor protein-binding interactions .

Research Findings and Implications

  • Synthesis Challenges : Introducing the 3,4-dimethoxyphenyl ethyl chain requires multi-step functionalization of the sulfamoyl group, contrasting with simpler alkyl or hydroxyethyl substitutions in analogs .
  • Toxicity Predictions : Compared to triazole derivatives (), the target compound’s benzoic acid core and lack of reactive heterocycles may reduce acute toxicity, though in vivo studies are needed for validation.
  • Potential Applications: The dimethoxyphenyl group’s resemblance to dopamine agonists suggests possible CNS applications, whereas sulfamoyl analogs () are more suited for metabolic or agrochemical uses .

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